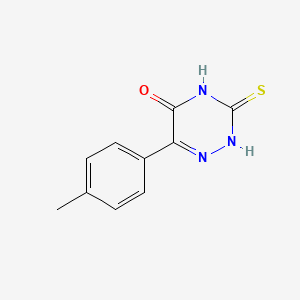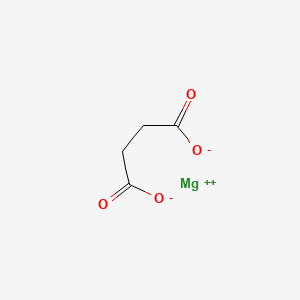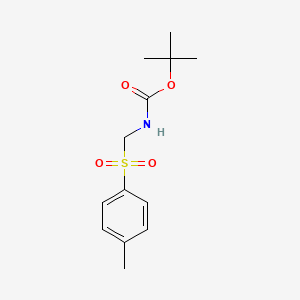![molecular formula C11H13NO5 B1624305 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid CAS No. 4596-54-7](/img/structure/B1624305.png)
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid is an organic compound with the molecular formula C11H13NO5. It is a derivative of glycine, where the amino group is protected by a 4-methoxyphenylmethoxycarbonyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid typically involves the protection of the amino group of glycine. One common method is to react glycine with 4-methoxybenzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 4-methoxybenzyl alcohol.
Applications De Recherche Scientifique
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a protected amino acid in peptide synthesis, allowing for the selective deprotection of the amino group.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid primarily involves its role as a protected amino acid. The 4-methoxyphenylmethoxycarbonyl group protects the amino group from unwanted reactions during synthesis. This protection can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.
Comparaison Avec Des Composés Similaires
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid can be compared with other protected amino acids, such as:
N-tert-Butoxycarbonylglycine (Boc-Glycine): Similar to this compound, Boc-Glycine is used in peptide synthesis but has a different protecting group.
N-Fmoc-Glycine: Another protected glycine derivative, where the amino group is protected by a fluorenylmethoxycarbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive peptides and other complex organic molecules.
Similar Compounds
- N-tert-Butoxycarbonylglycine (Boc-Glycine)
- N-Fmoc-Glycine
- N-Acetylglycine
- N-Benzyloxycarbonylglycine (Cbz-Glycine)
Propriétés
Numéro CAS |
4596-54-7 |
|---|---|
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H13NO5/c1-16-9-4-2-8(3-5-9)7-17-11(15)12-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
Clé InChI |
DKEFXDVVCVXQNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)NCC(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl {[(4-aminophenyl)sulfonyl]amino}acetate](/img/structure/B1624230.png)


![(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine](/img/structure/B1624235.png)





![1'-Benzylspiro[isochroman-1,4'-piperidine]](/img/structure/B1624243.png)

